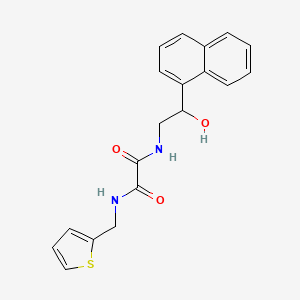

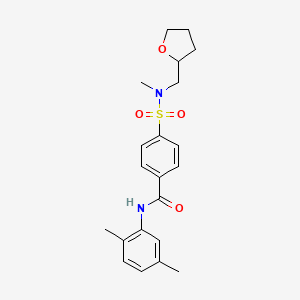

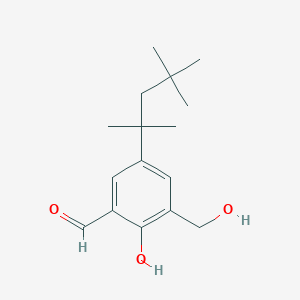

![molecular formula C23H20N4O3S B2485415 N-[(4-methoxyphenyl)methyl]-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 688355-35-3](/img/structure/B2485415.png)

N-[(4-methoxyphenyl)methyl]-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazoline derivatives are a class of nitrogen-containing heterocycles that have attracted considerable attention due to their diverse pharmacological properties, including analgesic, anti-inflammatory, and potential anticancer activities. These compounds exhibit a wide range of biological activities, making them significant in medicinal chemistry and drug development efforts.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves cyclization reactions, substitutions, and the use of various starting materials such as aniline derivatives. For example, the synthesis of related compounds has been achieved through reactions involving methyl anthranilate and dithiocarbamic acid derivatives in ethanol, leading to products with significant analgesic activity (Osarumwense Peter Osarodion, 2023). This demonstrates the potential synthetic pathways that could be applicable to the target compound.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by spectroscopic methods, including NMR, MS, and FT-IR, along with X-ray crystallography. These techniques have confirmed the structures of synthesized compounds, revealing insights into their geometric parameters, molecular electrostatic potential, and frontier molecular orbital analysis (Qing-mei Wu et al., 2022).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including substitutions that involve the replacement of halogen atoms with different functional groups, retaining specific groups like methylsulfanyl. These reactions expand the chemical diversity and potential biological activity of quinazoline compounds (E. Nosova et al., 2021).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation. Single-crystal X-ray diffraction methods provide valuable information about the crystal structure and intermolecular interactions, which are essential for understanding the compound's behavior in biological systems.

Chemical Properties Analysis

The chemical properties of quinazoline derivatives, including reactivity, stability, and interactions with biological targets, are central to their pharmacological effects. Molecular docking studies have shown that these compounds can interact favorably with proteins, suggesting mechanisms of action at the molecular level (Qing-mei Wu et al., 2022).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Similar compounds have been studied for their pharmacological activities against various bacterial and fungal species .

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have shown promising antimicrobial activity, suggesting a potential interaction with microbial proteins or enzymes .

Biochemical Pathways

Related compounds have been found to exhibit antimicrobial activity by potentially blocking the biosynthesis of certain bacterial lipids .

Result of Action

Related compounds have shown promising results in in vitro antimicrobial activity assays and anticancer activity against certain cancer cell lines .

properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3S/c1-30-19-11-9-16(10-12-19)14-24-22-20-7-2-3-8-21(20)25-23(26-22)31-15-17-5-4-6-18(13-17)27(28)29/h2-13H,14-15H2,1H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRYLJZPRBZXBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-methoxyphenyl)methyl]-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

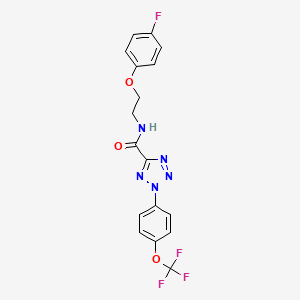

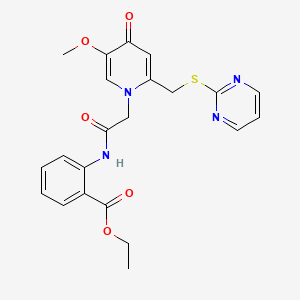

![5-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide](/img/structure/B2485332.png)

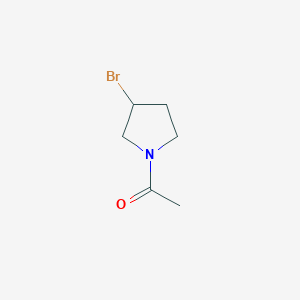

![2-((4-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2485347.png)

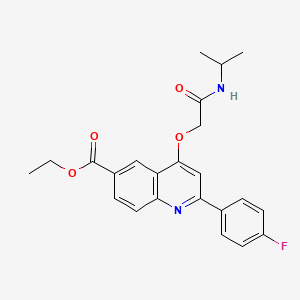

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2485354.png)

![5-Nitro-2-[4-[4-(5-nitropyridin-2-yl)oxyphenyl]phenoxy]pyridine](/img/structure/B2485355.png)